4,4',4''-Methanetriyltriphenol
CAS No.: 25639-41-2
Cat. No.: VC13370311
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25639-41-2 |
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Molecular Formula | C19H16O3 |
Molecular Weight | 292.3 g/mol |
IUPAC Name | 4-[bis(4-hydroxyphenyl)methyl]phenol |
Standard InChI | InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H |
Standard InChI Key | WFCQTAXSWSWIHS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Introduction
4,4',4''-Methanetriyltriphenol, also known as trihydroxytriphenylmethane, is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . It belongs to the triphenylmethane derivatives and is classified as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings. This unique structure allows for various chemical properties and reactions, making it applicable in multiple scientific fields, including chemistry, biology, and materials science.
Synthesis of 4,4',4''-Methanetriyltriphenol
The synthesis of 4,4',4''-Methanetriyltriphenol typically involves the oxidation of trimethylbenzene (mesitylene) using hydrogen peroxide under acidic conditions. This method has been optimized for yield and purity in laboratory settings. In industrial settings, similar synthetic routes are employed but scaled up for bulk production. The compound is often stored under inert atmospheres at room temperature to maintain stability during storage.
Applications and Research Findings
4,4',4''-Methanetriyltriphenol has diverse applications across various scientific domains:
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Biological Interactions: Its mechanism of action primarily involves interaction with biological molecules through hydrogen bonding facilitated by its hydroxyl groups. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
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Supramolecular Chemistry: The compound forms interesting supramolecular structures through hydrogen bonding, which can lead to novel architectures in the solid state .
Data Tables
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